![molecular formula C19H29N3O4S B2867437 N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898415-45-7](/img/structure/B2867437.png)
N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Description
N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly known as TIAM-1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Spectral Studies
Research on similar compounds like N-acyl derivatives has been conducted to understand their structural dynamics and potential applications in material science. For instance, the synthesis and spectral analysis of N-acyl-t(3)-isopropyl-r(2),c(6)-bis-2'-furylpiperidin-4-one oximes have been studied, revealing insights into their molecular structures through spectral and computational studies (Manimekalai & Sivakumar, 2010).
Polymerization Techniques
In the field of polymer science, N,N-dialkylacrylamides have been polymerized, exploring the effects of different substituents on polymer properties. Such studies contribute to the development of new materials with specific characteristics, applicable in biotechnology and nanotechnology (Kobayashi et al., 1999).
Drug Delivery Systems
Aminoalcohol based bis-(aminoalcohol)oxalamides have been explored for developing novel dermal and topical drug delivery vehicles. This research highlights the potential of organogels as carriers for non-steroidal anti-inflammatory drugs, demonstrating controlled release behaviors which can be fine-tuned by selecting appropriate gelator-FAE combinations (Uzan et al., 2016).
Novel Synthetic Pathways
Studies also include the development of novel synthetic pathways for creating di- and mono-oxalamides, offering new methods for synthesizing complex molecules that could have implications in pharmaceutical research and material science (Mamedov et al., 2016).
properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-14(2)21-19(24)18(23)20-12-11-16-6-4-5-13-22(16)27(25,26)17-9-7-15(3)8-10-17/h7-10,14,16H,4-6,11-13H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYNCPKQXOFSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide |
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